2,3-Dimethylquinolizinium

Description

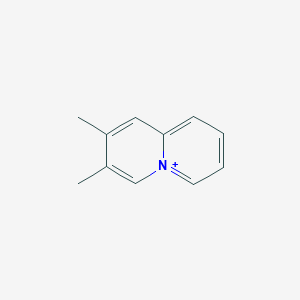

2,3-Dimethylquinolizinium is a bicyclic aromatic cation featuring a quinolizinium core substituted with methyl groups at positions 2 and 3. Quinolizinium derivatives are characterized by their fused bicyclic structure, which consists of a pyridine ring fused to a benzene ring, conferring unique electronic and steric properties. The methyl substituents likely enhance lipophilicity and influence reactivity, making this compound a subject of interest in medicinal and materials chemistry.

Properties

Molecular Formula |

C11H12N+ |

|---|---|

Molecular Weight |

158.22g/mol |

IUPAC Name |

2,3-dimethylquinolizin-5-ium |

InChI |

InChI=1S/C11H12N/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3/q+1 |

InChI Key |

QVNHAXUJQLMCQP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=[N+]2C=C1C |

Canonical SMILES |

CC1=CC2=CC=CC=[N+]2C=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- 2,3-Dimethylquinolizinium vs. Quinoxaline Derivatives: 2,3-Dimethylquinoxaline (C₁₀H₁₀N₂) is a neutral heterocycle with two nitrogen atoms in a six-membered aromatic ring. In contrast, quinolizinium is a cationic bicyclic system with a single nitrogen atom. The charged nature of quinolizinium derivatives enhances solubility in polar solvents but may limit membrane permeability .

- 2,3-Dihydroquinazolinones: These compounds feature a partially saturated quinazoline ring, reducing aromaticity compared to quinolizinium. Their pharmacological activities (e.g., antimicrobial, anticancer) are attributed to hydrogen-bonding motifs and planar structures .

- Dihydroimidazoquinolines: Synthesized via acid chlorides or amides, these compounds exhibit varied substitution patterns, enabling tailored electronic properties for catalytic or therapeutic applications .

Physicochemical Properties

Key differences in properties are summarized below:

Pharmacological and Application Potential

- 2,3-Dimethylquinoxaline: Exhibits favorable ADME properties (e.g., high gastrointestinal absorption) per Swiss-ADME predictions, suggesting drug-likeness .

- 2,3-Dihydroquinazolinones: Demonstrated antimicrobial and anticancer activities in vitro, linked to electron-withdrawing substituents .

- Quinolizinium Salts: Their cationic nature and extended π-systems make them candidates for fluorescent dyes or ionic liquids .

Research Findings and Discussion

- Synthetic Challenges: Quinolizinium synthesis requires stringent conditions (e.g., perchloric acid), whereas quinoxalines are more accessible via room-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.